molecular formula C21H11Cl2NO3 B5252482 2,5-dichloro-N-(9,10-dioxoanthracen-1-yl)benzamide

2,5-dichloro-N-(9,10-dioxoanthracen-1-yl)benzamide

Cat. No.: B5252482
M. Wt: 396.2 g/mol
InChI Key: RJIVSWAGIYDZRO-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(9,10-dioxoanthracen-1-yl)benzamide is a chemical compound with the molecular formula C21H11Cl2NO3 and a molecular weight of 396.22 g/mol . This compound is characterized by the presence of two chlorine atoms and a benzamide group attached to an anthracene core, which contains two ketone functionalities.

Preparation Methods

The synthesis of 2,5-dichloro-N-(9,10-dioxoanthracen-1-yl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 9,10-anthraquinone in the presence of a base such as pyridine. The reaction conditions often require refluxing the mixture in an appropriate solvent like dichloromethane or chloroform to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,5-dichloro-N-(9,10-dioxoanthracen-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized further to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.

    Substitution: The chlorine atoms can be substituted with other groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

2,5-dichloro-N-(9,10-dioxoanthracen-1-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,5-dichloro-N-(9,10-dioxoanthracen-1-yl)benzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 2,5-dichloro-N-(9,10-dioxoanthracen-1-yl)benzamide include:

Properties

IUPAC Name

2,5-dichloro-N-(9,10-dioxoanthracen-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11Cl2NO3/c22-11-8-9-16(23)15(10-11)21(27)24-17-7-3-6-14-18(17)20(26)13-5-2-1-4-12(13)19(14)25/h1-10H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIVSWAGIYDZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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